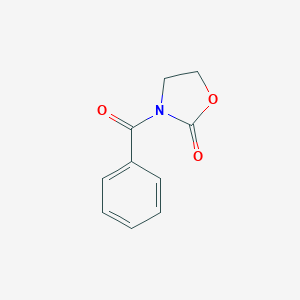

3-Benzoyl-1,3-oxazolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18g/mol |

IUPAC Name |

3-benzoyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C10H9NO3/c12-9(8-4-2-1-3-5-8)11-6-7-14-10(11)13/h1-5H,6-7H2 |

InChI Key |

AADJJQJZTYOSML-UHFFFAOYSA-N |

SMILES |

C1COC(=O)N1C(=O)C2=CC=CC=C2 |

Canonical SMILES |

C1COC(=O)N1C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Benzoyl 1,3 Oxazolidin 2 One and Its Chiral Derivatives

Classical Preparation Routes and Mechanistic Considerations

Traditional methods for the synthesis of the oxazolidinone core, including 3-Benzoyl-1,3-oxazolidin-2-one, often rely on well-established condensation and cyclization reactions.

Condensation Reactions and Intramolecular Cyclization Strategies

A straightforward and widely used method for the preparation of this compound involves the acylation of 2-oxazolidinone (B127357). In a typical procedure, 2-oxazolidinone is treated with benzoyl chloride in the presence of a base, such as triethylamine, in a suitable solvent like 1,2-dichloroethane. prepchem.com The reaction proceeds via nucleophilic attack of the nitrogen atom of the 2-oxazolidinone on the carbonyl carbon of benzoyl chloride, followed by elimination of a chloride ion, to yield the desired N-benzoylated product. prepchem.com

Intramolecular cyclization is another key strategy. For instance, β-hydroxyalkyl phenyl selenides can be converted to their corresponding N-benzoyl-carbamate derivatives. thieme-connect.de Subsequent oxidation of the selenide (B1212193) to a selenone, a better leaving group, facilitates an intramolecular nucleophilic attack by the carbamate (B1207046) nitrogen, leading to the formation of the N-benzoyl-1,3-oxazolidin-2-one ring. thieme-connect.debeilstein-journals.org This oxidative cyclization has been shown to be effective using reagents like m-chloroperoxybenzoic acid (m-CPBA) or magnesium bis(monoperoxyphthalate) hexahydrate (MMPP). thieme-connect.debeilstein-journals.org

Optimization of Reaction Conditions for Yield and Stereochemical Control

The efficiency and stereochemical outcome of oxazolidinone synthesis are highly dependent on the reaction conditions. Factors such as the choice of solvent, temperature, and catalyst can significantly influence the yield and diastereoselectivity of the reaction.

In the context of asymmetric synthesis, where chiral oxazolidinones are desired, careful optimization is crucial. For example, in the synthesis of chiral proline derivatives using (S)-2-tert-butyl-3-benzoyl-4-methylene-oxazolidin-5-one, the stereochemistry of the Michael addition adducts was found to be dependent on the specific enamine used. uow.edu.au Furthermore, in enantioselective cascade reactions for the synthesis of chiral oxazolidinones, a mixture of toluene (B28343) and CH2Cl2 was identified as the optimal solvent system to achieve both high yield and enantiomeric ratio. acs.org Further fine-tuning of reagent ratios, concentration, and temperature led to even higher yields and enantioselectivities. acs.org

Advanced and Enantioselective Synthesis Approaches

Modern synthetic chemistry has seen the emergence of more sophisticated and efficient methods for the construction of chiral oxazolidinones, including biocatalytic pathways, one-pot multicomponent reactions, and metal-catalyzed cyclizations.

Biocatalytic Pathways and Enzymatic Kinetic Resolution for Enantiopure Oxazolidinones

Biocatalysis offers a green and highly selective alternative for the synthesis of enantiopure oxazolidinones. researchgate.net Engineered enzymes, such as myoglobin-based catalysts, have been successfully employed for the intramolecular C(sp³)-H amination of carbamate derivatives to produce enantioenriched oxazolidinones with high yields and enantioselectivity. chemrxiv.orgchemrxiv.org This biocatalytic approach demonstrates broad substrate scope and high functional group tolerance. chemrxiv.orgchemrxiv.org

Enzymatic kinetic resolution is another powerful biocatalytic strategy. Halohydrin dehalogenases, for instance, from Agrobacterium radiobacter, can catalyze the enantioselective ring-opening of terminal epoxides with cyanate (B1221674) as a nucleophile. nih.govfigshare.comcore.ac.uk This reaction yields 5-substituted oxazolidinones with high enantiopurity (ranging from 69-98% ee). nih.govfigshare.comcore.ac.uk This method represents the first biocatalytic conversion of a range of epoxides to their corresponding oxazolidinones. nih.govfigshare.com Through protein engineering, the activity and enantioselectivity of these enzymes can be further enhanced, and even inverted, to produce specific stereoisomers. researchgate.net For example, site-specific mutagenesis of a halohydrin dehalogenase led to a triple mutant capable of mediating the kinetic resolution of a broad range of spiro-epoxides to furnish spiro-oxazolidinones with high optical purity. thieme-connect.comacs.org

Table 1: Examples of Biocatalytic Synthesis of Chiral Oxazolidinones

| Enzyme/Catalyst | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Engineered Myoglobin | Carbamate derivatives | Enantioenriched oxazolidinones | Good | High | chemrxiv.org, chemrxiv.org |

| Halohydrin dehalogenase | Terminal epoxides | 5-Substituted oxazolidinones | High | 69-98% | nih.gov, figshare.com, core.ac.uk |

| Halohydrin dehalogenase (mutant) | Spiro-epoxides | Chiral spiro-oxazolidinones | 24-47% | 90-98% | acs.org |

One-Pot Multicomponent Syntheses for Oxazolidinone Formation

One-pot multicomponent reactions (MCRs) provide an efficient and atom-economical route to complex molecules like oxazolidinones by combining multiple synthetic steps in a single operation. nih.gov For instance, a one-pot reaction of chlorosulfonyl isocyanate with epoxides can yield oxazolidinones alongside five-membered cyclic carbonates under mild conditions. beilstein-journals.org

An asymmetric one-pot synthesis of 1,3-oxazolidines has been developed, which proceeds through the formation of hemiaminal intermediates from the enantioselective addition of alcohols to imines, catalyzed by a chiral magnesium phosphate (B84403) catalyst. acs.org Subsequent intramolecular cyclization under basic conditions furnishes the chiral heterocyclic products in high yields and with excellent enantioselectivities. acs.org Another example involves a palladium-catalyzed three-component reaction that combines propargylamines, aryl halides, and carbon dioxide at atmospheric pressure to produce functionalized 5-methylene-1,3-oxazolidin-2-ones. uzh.ch This process is highly stereoselective and atom-economic, forming up to four new bonds in a single operation. uzh.ch

Palladium-Catalyzed Cyclizations and Other Metal-Mediated Formations

Palladium catalysis has proven to be a versatile tool for the synthesis of oxazolidinones. wiley.com Palladium(II)-catalyzed oxidative cyclization of allylic carbamates offers a mild and scalable route to a variety of oxazolidinones with high yield and excellent diastereoselectivity. diva-portal.org Another palladium-catalyzed approach involves the ring-opening cyclization of 2-vinylaziridines with carbon dioxide to give 5-vinyloxazolidinones in high yield and with high regio- and stereoselectivity. organic-chemistry.org

A tandem palladium-catalyzed [3 + 1 + 1] cyclization of vinyl oxiranes with azides and carbon monoxide provides an atom- and step-efficient strategy for producing oxazolidinones under mild, additive- and base-free conditions. rsc.org The reaction is believed to proceed through an in situ generated isocyanate intermediate. rsc.org Furthermore, palladium(0)-catalyzed asymmetric cycloaddition reactions of vinyloxiranes with unsymmetrical carbodiimides, using chiral phosphine (B1218219) ligands like TolBINAP, can produce highly enantioselective 4-vinyl-1,3-oxazolidin-2-imine derivatives, which are precursors to oxazolidinones. nih.gov

Design and Synthesis of Functionalized Analogs and Precursors for Enhanced Reactivity

The versatility of this compound and its derivatives in asymmetric synthesis is significantly broadened by the strategic design and synthesis of functionalized analogs and precursors. These modifications are engineered to enhance reactivity, improve stereoselectivity, and introduce new functionalities for specific synthetic applications. Methodologies often focus on either preparing highly functionalized precursors that can be cyclized to the desired oxazolidinone or modifying the N-acyl group and the oxazolidinone ring itself to tune its electronic and steric properties.

A primary strategy for creating chiral 3-acyl-1,3-oxazolidin-2-one analogs begins with the synthesis of the core oxazolidinone ring from readily available, enantiomerically pure starting materials such as α-amino acids. collectionscanada.gc.caucl.ac.uk These amino acids are typically reduced to their corresponding amino alcohols, which are then cyclized. A standard literature protocol for this cyclization involves reagents like triphosgene (B27547) in the presence of a base such as triethylamine. ucl.ac.uk This method allows for the preparation of a variety of chiral oxazolidin-2-one precursors, which can subsequently be N-acylated. ucl.ac.uk

| Entry | Starting Amino Alcohol | R¹ Substituent | R² Substituent | Product | Yield | Source |

|---|---|---|---|---|---|---|

| 1 | (S)-Valinol | iPr | H | (S)-4-isopropyl-1,3-oxazolidin-2-one | 89% | ucl.ac.uk |

| 2 | (S)-Leucinol | CH₂iPr | H | (S)-4-isobutyl-1,3-oxazolidin-2-one | 99% | ucl.ac.uk |

| 3 | (S)-Phenylalaninol | CH₂Ph | H | (S)-4-benzyl-1,3-oxazolidin-2-one | 99% | ucl.ac.uk |

| 4 | (1S,2R)-2-Amino-1,2-diphenylethanol | Ph | Ph | (4S,5R)-4-phenyl-5-phenyl-1,3-oxazolidin-2-one | 99% | ucl.ac.uk |

| 5 | (S)-2-Aminobutan-1-ol | C₂H₅ | H | (S)-4-ethyl-1,3-oxazolidin-2-one | 99% | ucl.ac.uk |

An alternative and efficient one-pot method involves the stereospecific transformation of 2-functionalized enantiomerically pure aziridines into 5-functionalized oxazolidin-2-ones. bioorg.org This approach is particularly valuable for creating analogs with substituents directly on the heterocyclic ring. For instance, 2-acylaziridines can be converted into 5-acyl-substituted chiral 2-oxazolidinones in high yields. bioorg.org This reaction proceeds via regioselective ring-opening of the aziridine (B145994) followed by intramolecular cyclization, preserving the stereochemistry at the C-2 position of the original aziridine. bioorg.org

To enhance reactivity in specific transformations such as cycloaddition reactions, the N-acyl group can be modified from a simple benzoyl group to a more complex, reactive dienophile. Research has demonstrated the synthesis of chiral 3-(acyloxy)acryloyl oxazolidinones designed for asymmetric Diels-Alder reactions. rsc.org The synthesis of these highly functionalized analogs begins with commercially available propiolic acid, which is converted to 3-chloroacryloyl chloride. rsc.org This intermediate is then reacted with the lithium salt of a chiral oxazolidinone, such as (S)-4-benzyl-2-oxazolidinone, to yield a 3-(chloro)acryloyl oxazolidinone. rsc.org Subsequent reaction with various carboxylic acids furnishes the desired 3-(acyloxy)acrylamide dienophiles, which exhibit enhanced reactivity in Lewis acid-promoted cycloadditions. rsc.org

| Compound | Acyloxy Group | Purpose | Source |

|---|---|---|---|

| Dienophile 8a | Benzoyloxy | Asymmetric Diels-Alder Reaction | rsc.org |

| Dienophile 8b | 4-Methoxybenzoyloxy | Asymmetric Diels-Alder Reaction | rsc.org |

| Dienophile 8c | Pivaloyloxy | Asymmetric Diels-Alder Reaction | rsc.org |

| Dienophile 8d | 4-Nitrobenzoyloxy | Asymmetric Diels-Alder Reaction | rsc.org |

| Dienophile 8e | 2-Naphthoyloxy | Asymmetric Diels-Alder Reaction | rsc.org |

| Dienophile 8f | Cinnamyloxy | Asymmetric Diels-Alder Reaction | rsc.org |

Reactivity and Reaction Mechanisms of 3 Benzoyl 1,3 Oxazolidin 2 One in Complex Transformations

Enolate Chemistry and Stereoselective Functionalization

The generation of enolates from N-acyloxazolidinones is a cornerstone of their application in asymmetric synthesis, allowing for highly stereoselective functionalization at the α-carbon. sci-hub.se

N-acyloxazolidinones readily undergo deprotonation at the α-position of the acyl group to form enolates. sci-hub.se The stereochemical outcome of subsequent reactions is largely dictated by the conformation of this enolate intermediate. The prevailing model for chiral induction involves the formation of a chelated (Z)-enolate, where the metal counterion coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation, in conjunction with the steric bulk of the substituent on the chiral auxiliary (e.g., benzyl (B1604629) or isopropyl group), effectively shields one face of the enolate. nih.gov Consequently, electrophiles approach from the less sterically hindered face, leading to a high degree of diastereoselectivity. nih.govacs.orgnih.gov For instance, lithium enolates derived from acyl oxazolidinones predominantly form the (Z)-enolate and consistently react with electrophiles at the Si face. oup.com

The choice of base and reaction conditions can influence the geometry of the enolate and, therefore, the stereochemical outcome. While lithium bases are common, titanium(IV) enolates have also been extensively studied and demonstrate unique reactivity. ehu.es These titanium enolates, which possess some biradical character, have expanded the scope of electrophiles that can be used in these reactions. nih.gov

Recent advancements have expanded the scope of this reaction to include more challenging electrophiles. For example, a highly stereoselective α-tertiary alkylation of N-(arylacetyl)oxazolidinones has been achieved using zirconium enolates, which can react with tertiary alkyl halides activated by a Lewis acid. nih.govnih.gov This method allows for the direct formation of a quaternary carbon center adjacent to a benzylic tertiary carbon. nih.govnih.gov Furthermore, radical-based alkylations have been developed, where titanium(IV) enolates react with alkyl radicals generated from tert-butyl peresters, affording alkylated products with excellent diastereoselectivity. ehu.es

The concept of "self-reproduction of chirality centers," also termed "self-regeneration of stereocenters" (SRS), describes a process where a stereogenic center in a molecule is used to create a temporary new stereocenter. ethz.chwiley.com The original center is then destroyed and subsequently reformed with high diastereoselectivity under the influence of the temporary center. ethz.chwiley.com While not a direct application of 3-benzoyl-1,3-oxazolidin-2-one itself, the underlying principles of using a chiral scaffold to control the formation of new stereocenters are central to the utility of Evans auxiliaries. In the context of N-acyloxazolidinones, the chiral auxiliary acts as an external controlling element, rather than an internal, temporary one as in the strict definition of SRS. The reliable stereocontrol exerted by the oxazolidinone auxiliary in alkylation reactions is a powerful demonstration of this broader principle of transferring chiral information.

Nucleophilic Addition and Conjugate Reactions

N-enoyl oxazolidinones, derived from this compound, are excellent Michael acceptors and participate in a variety of nucleophilic addition reactions with high stereocontrol. sci-hub.se

The conjugate addition of nucleophiles to α,β-unsaturated N-acyloxazolidinones is a powerful method for constructing chiral molecules. nih.gov The stereochemical outcome is again governed by the conformation of the N-enoyl system, which is influenced by the chiral auxiliary and the presence of Lewis acids.

Enamines: Enamines, being sufficiently nucleophilic, can undergo Michael additions to α,β-unsaturated systems. masterorganicchemistry.com In the context of chiral N-enoyl oxazolidinones, this reaction provides a pathway to enantiomerically enriched 1,5-dicarbonyl compounds after hydrolysis of the enamine moiety. masterorganicchemistry.com

Organocuprates: The conjugate addition of organocuprates to N-enoyl oxazolidinones is a widely used transformation. capes.gov.bracs.org The reaction often proceeds with high diastereoselectivity, which can be influenced by the specific organocuprate reagent and the substituent on the oxazolidinone auxiliary. capes.gov.brnih.gov For instance, the addition of Grignard reagents in the presence of copper salts is a common protocol. nih.gov TMSI-promoted additions of monoorganocuprate reagents have been shown to provide high yields and can even reverse the typical diastereoselectivity compared to conventional methods. researchgate.net Copper-catalyzed enantioselective conjugate additions of dialkylzinc reagents to N-acyloxazolidinone Michael acceptors also proceed with high yields and excellent enantioselectivities. nih.govbeilstein-journals.org

Glycine (B1666218) Equivalents: Chiral N-enoyl oxazolidinones serve as effective Michael acceptors for nucleophilic glycine equivalents, providing a direct route to β-substituted pyroglutamic acids. nih.govucj.org.ua The reaction between chiral Ni(II) complexes of glycine Schiff bases and N-(enoyl)oxazolidinones proceeds with nearly complete control of diastereoselectivity and in quantitative yields. researchgate.netbioorganica.com.ua This method offers a synthetically superior approach for the preparation of these valuable amino acid derivatives. researchgate.net

A summary of representative Michael addition reactions is presented below.

| Nucleophile Type | Michael Acceptor | Conditions | Diastereoselectivity (de) | Reference(s) |

| Organocuprate (from Grignard) | N-alkenoyl-2-oxazolidinone | CuBr·S(CH₃)₂ | High | nih.gov |

| Dialkylzinc | N-acyloxazolidinone | Cu(I) triflate, chiral ligand | up to >98% | nih.govbeilstein-journals.org |

| Glycine equivalent (Ni(II) complex) | (S)- or (R)-3-[(E)-enoyl]-4-phenyl-1,3-oxazolidin-2-one | Base | Virtually complete | nih.govresearchgate.net |

| Organocuprate (Li[RCuI]) | N-enoyl oxazolidinone | TMSI | 70–96% | researchgate.net |

Asymmetric aldol (B89426) reactions using N-acyloxazolidinones are a fundamental and highly reliable method for the stereoselective synthesis of β-hydroxy carbonyl compounds. wiley.comtcichemicals.com The stereochemical outcome of these reactions is highly dependent on the enolate geometry and the nature of the Lewis acid used. scielo.org.mx

The classic Evans aldol reaction involves the use of a boron enolate, which preferentially forms the (Z)-enolate. This enolate then reacts with an aldehyde through a chair-like Zimmerman-Traxler transition state to yield the syn-aldol product with high diastereoselectivity. harvard.edu The stereoselectivity is rationalized by minimizing 1,3-diaxial interactions in the transition state. harvard.edu

Titanium tetrachloride (TiCl₄) is also a widely used Lewis acid in these reactions. acs.orgnih.gov The mechanism with titanium enolates is more complex and can proceed through either a chelated or a non-chelated transition state, leading to different stereochemical outcomes. acs.orgnih.govresearchgate.net

Non-Chelated Transition State: In many cases, particularly with TiCl₄ and a hindered amine base like (-)-sparteine (B7772259) or DIPEA, the reaction is believed to proceed via a non-chelated transition state. researchgate.netscielo.org.mx In this model, the carbonyl group of the oxazolidinone auxiliary is oriented away from the titanium center to minimize dipole-dipole repulsions. scielo.org.mx The attack of the enolate on the aldehyde occurs from the less hindered face, leading to the "Evans syn" aldol product. acs.orgnih.gov

Chelated Transition State: Under different conditions, a chelated transition state can be favored. This involves the coordination of the titanium atom to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelated model is often invoked to explain the formation of "non-Evans syn" or even anti-aldol products. acs.orgacs.org For example, with oxazolidinethiones and thiazolidinethiones, altering the Lewis acid to amine base ratio can switch the mechanistic pathway from non-chelated to chelated, thereby reversing the facial selectivity of the aldol addition. researchgate.net Computational studies have supported the role of chelation in accessing the otherwise less favorable non-Evans anti aldol product. acs.org

The ability to selectively access different aldol diastereomers by modulating the reaction conditions and the auxiliary highlights the versatility of the N-acyloxazolidinone system. scielo.org.mxresearchgate.net

Pericyclic and Cycloaddition Reactions

N-Acryloyl oxazolidinones serve as effective dienophiles in asymmetric Diels-Alder reactions, a type of pericyclic cycloaddition. acs.orgscispace.com The chiral auxiliary directs the facial selectivity of the diene's approach. Lewis acid catalysis, often with species like diethylaluminum chloride (Et₂AlCl), is typically employed to activate the dienophile. nih.gov

The established model for stereochemical induction, proposed by Evans, involves the formation of a chelated complex where the N-acyloxazolidinone adopts a planar, s-cis conformation. nih.gov The substituent on the chiral oxazolidinone ring sterically blocks one face of the dienophile, forcing the diene to approach from the opposite, less hindered side. nih.gov This leads to the formation of the cycloaddition product with high diastereoselectivity. acs.org

While this steric control model is widely accepted for Diels-Alder reactions, other factors can be at play in different cycloaddition processes. For instance, in [4+3] cycloadditions of oxyallyls, it has been found that stabilizing CH–π interactions, rather than steric hindrance, can dictate the stereochemical outcome, leading to reaction at the more crowded face of the oxazolidinone. nih.gov In formal [3+2] cycloadditions between indoles and chiral N-2-acetamidoacrylyl oxazolidinones, a mechanism involving conjugate addition followed by intramolecular cyclization accounts for the observed high exo selectivity. researchgate.net

Radical Reactions and Carbon-Carbon Bond Formation

The exocyclic double bond present in derivatives such as (2S)-N-benzoyl-2-tert-butyl-4-methylene-1,3-oxazolidin-5-one makes it a useful Michael acceptor for alkyl radicals. ysu.amelectronicsandbooks.com This reactivity allows for the enantioselective synthesis of α-amino acids through diastereoselective 1,2-addition of alkyl radicals. ysu.am The reaction involves the addition of a carbon-centered radical to the β-position of the α,β-unsaturated system. The stereochemical outcome of this addition is controlled by the chiral oxazolidinone auxiliary, which directs the incoming radical to one face of the molecule, leading to the formation of a new stereocenter with high diastereoselectivity.

Ring-Opening Reactions and Auxiliary Cleavage Strategies

After serving its role as a chiral auxiliary, the oxazolidinone ring can be cleaved to reveal the desired product, often a chiral carboxylic acid, amino acid, or amino alcohol. The cycloadducts from 1,3-dipolar cycloadditions, for example, can be treated mildly with sodium carbonate in methanol (B129727) to yield highly functionalized proline derivatives. ysu.am This process involves the nucleophilic attack of methoxide (B1231860) on the carbonyl of the oxazolidinone ring, leading to its opening. In other contexts, opening the oxazolidinone ring in coupled products can be achieved under weak acidic conditions. google.com For N-unsubstituted oxazolidinones, cleavage without causing significant isomerization can be achieved using reagents like MeLi or Zn(BH4)2. researchgate.net

The N-benzoyl group is a common protecting group in these systems. Its removal is a critical step to liberate a free amine in the final product or to allow for further functionalization at the nitrogen atom. The stability of the N-benzoyl group allows it to be retained during certain reactions, such as the selective deprotection of haloacyl groups under mild alkaline conditions. google.com The selective cleavage of the N-benzoyl group itself can be accomplished under various conditions. General methods for N-benzoyl deprotection include treatment with aqueous methylamine, which is highly effective, or ethanolic ammonia (B1221849). nih.gov The choice of reagent allows for selectivity; for instance, ethanolic ammonia can cleave other protecting groups while leaving the N-benzoyl group largely intact under specific timeframes, demonstrating the tunability of deprotection strategies. nih.gov

Applications As a Chiral Auxiliary in Enantioselective Organic Synthesis

General Principles of Chiral Auxiliary-Mediated Asymmetric Induction

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical course of a reaction. thieme-connect.comrsc.org The core principle of chiral auxiliary-mediated asymmetric induction lies in the creation of a chiral environment around the reacting center of the substrate. rsc.orgnumberanalytics.com This is achieved by the auxiliary's own stereogenic centers, which create steric and electronic biases that favor the formation of one diastereomer over another. numberanalytics.com

Several factors contribute to the effectiveness of a chiral auxiliary:

Steric Hindrance: The bulky groups on the chiral auxiliary can physically block one face of the molecule, forcing an incoming reagent to approach from the less hindered side. numberanalytics.com

Electronic Effects: The auxiliary can influence the electron distribution in the substrate, making certain reaction pathways more favorable. numberanalytics.com

Chelation Control: The ability of the auxiliary to coordinate with a metal ion can create a rigid, well-defined transition state, leading to high levels of stereoselectivity. numberanalytics.com

After the desired stereocenter has been created, the chiral auxiliary is typically cleaved from the product, and can often be recovered for reuse, making the process more economical. wikipedia.org

Specific Enantioselective Transformations Mediated by 3-Benzoyl-1,3-oxazolidin-2-one Derivatives

The versatility of this compound derivatives is demonstrated in a variety of enantioselective transformations. These auxiliaries, often referred to as Evans auxiliaries, are particularly effective in controlling the stereochemistry of reactions involving enolates. wikipedia.org

Asymmetric Alkylation for the Creation of New Stereogenic Centers

Asymmetric alkylation is a fundamental method for forming new carbon-carbon bonds with a defined stereochemistry. In this process, an N-acyl oxazolidinone is deprotonated to form a chiral enolate. sci-hub.se The stereochemistry of the subsequent alkylation is controlled by the chiral auxiliary, which directs the approach of the electrophile. sci-hub.sersc.org

Studies have shown that high yields and diastereoselectivities are achieved when using homochiral 4-isopropyl-5,5-dimethyloxazolidin-2-one as the chiral auxiliary. rsc.org The formation of Z-enolates is generally favored due to A(1,3) repulsion between the α-substituent and the heterocyclic ring. sci-hub.se This methodology has been successfully applied to the synthesis of various chiral building blocks. sci-hub.se

Stereoselective Formation of Carbon-Carbon Bonds (e.g., in Aldol (B89426) and Michael Reactions)

Aldol Reactions: Chiral oxazolidinones are widely used in stereoselective aldol reactions to create two contiguous stereocenters simultaneously. wikipedia.org The reaction typically involves the formation of a boron or titanium enolate from the N-acyl oxazolidinone. wikipedia.orgresearchgate.netacs.org For instance, the use of dibutylboron triflate and diisopropylethylamine generates a (Z)-enolate, which then reacts with an aldehyde to produce the syn-aldol product with high diastereoselectivity. wikipedia.org The stereochemical outcome is rationalized by a chair-like transition state where the aldehyde substituent occupies a pseudo-equatorial position to minimize steric interactions. wikipedia.org

| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Isobutyraldehyde | >99:1 | 80 |

| Benzaldehyde (B42025) | 97:3 | 89 |

| Acetaldehyde | 95:5 | 75 |

Table 1: Diastereoselectivity in Aldol Reactions Mediated by a Valine-Derived Oxazolidinone. (Data derived from various sources and represents typical outcomes)

Michael Reactions: In asymmetric Michael additions, chiral N-enoyl oxazolidinones act as effective Michael acceptors. researchgate.netacs.org The conjugate addition of nucleophiles, such as organocuprates or thiols, proceeds with high diastereoselectivity, controlled by the chiral auxiliary. researchgate.netbeilstein-journals.orgresearchgate.net For example, the copper-catalyzed conjugate addition of dialkylzinc reagents to N-acyloxazolidinone Michael acceptors has been shown to give excellent enantioselectivities, often up to >98%. beilstein-journals.org The resulting enantioenriched products can be further transformed into a variety of useful molecules. beilstein-journals.org

| Nucleophile | Diastereomeric Excess (de %) | Yield (%) |

| Lithium dibenzylcuprate | >99 | 91 |

| Lithium di-n-butylcuprate | 97 | 88 |

| Phenylmagnesium bromide (with CuBr) | 95 | 85 |

Table 2: Diastereoselectivity in Michael Additions to an N-enoyl Oxazolidinone. (Data derived from various sources and represents typical outcomes)

Diastereoselective Control in Pericyclic and Cycloaddition Reactions

Chiral oxazolidinones also exert significant stereochemical control in pericyclic reactions, most notably in Diels-Alder reactions. researchgate.netrsc.orgacs.org N-Acryloyl oxazolidinones, for example, are highly reactive and diastereoselective dienophiles in Diels-Alder reactions promoted by Lewis acids like dialkylaluminum chlorides. researchgate.netrsc.org The Lewis acid coordinates to the carbonyl oxygen of the oxazolidinone, locking the conformation of the dienophile and leading to a highly organized transition state. researchgate.net This results in excellent endo/exo selectivity and diastereofacial selectivity. researchgate.net

For instance, the Diels-Alder reaction of an (S)-4-benzyl-2-oxazolidinone-derived acrylate (B77674) with cyclopentadiene (B3395910) in the presence of diethylaluminum chloride can yield the endo cycloadduct as a single isomer. rsc.org

| Diene | Lewis Acid | Diastereoselectivity (endo:exo) | Facial Selectivity |

| Cyclopentadiene | Et₂AlCl | >95:5 | >95% de |

| Isoprene | Et₂AlCl | >90:10 | >90% de |

| 1,3-Butadiene | TiCl₄ | >90:10 | >90% de |

Table 3: Selectivity in Diels-Alder Reactions with an N-Acryloyl Oxazolidinone. (Data derived from various sources and represents typical outcomes)

Similarly, in [3+2] cycloadditions, such as those involving nitrile ylides, N-enoyloxazolidinones can provide high levels of stereoselectivity, even in the absence of a Lewis acid. researchgate.net

Asymmetric Hydrogenation and Reduction Strategies for Chiral Product Formation

While less common than their application in C-C bond forming reactions, chiral oxazolidinones can also be used to direct asymmetric hydrogenations and reductions. For example, the reduction of an α-azido derivative of an N-acyloxazolidinone can proceed with high stereoselectivity. beilstein-journals.org

Synthesis of Enantiomerically Pure Complex Molecules and Key Intermediates

The high degree of stereocontrol offered by this compound derivatives makes them invaluable in the total synthesis of complex natural products and key biological molecules. wikipedia.orgnih.gov

α-Amino Acids and Peptides: Asymmetric alkylation and amination of chiral N-acyl oxazolidinones are powerful methods for the synthesis of enantiomerically pure α-amino acids. beilstein-journals.orgnih.govresearchgate.netrsc.org For instance, the stereoselective amination of an N-acyloxazolidinone can be used to introduce an amino group with a defined stereochemistry. beilstein-journals.org These chiral amino acids can then be used as building blocks in peptide synthesis. rsc.org

Proline Derivatives: The asymmetric synthesis of chiral proline derivatives has been achieved using Michael addition reactions and 1,3-dipolar cycloaddition reactions with chiral oxazolidinones as the key stereocontrolling element. uow.edu.auacs.org

Natural Product Scaffolds: The ability to construct multiple stereocenters with high fidelity makes these auxiliaries essential in the synthesis of complex natural products. wikipedia.org For example, the synthesis of the macrolide cytovaricin by D.A. Evans utilized oxazolidinone chiral auxiliaries for one asymmetric alkylation and four asymmetric aldol reactions, setting the absolute stereochemistry of nine stereocenters. wikipedia.org Similarly, they have been employed in the synthesis of fragments of migrastatin (B49465) and berkeleyamide A. wiley.com The resulting chiral building blocks from these reactions are readily converted into a variety of functional groups, such as aldehydes, ketones, and carboxylic acids, without loss of enantiomeric purity, further highlighting their synthetic utility. beilstein-journals.org

Comparative Analysis with Other Chiral Auxiliaries and Related Chiral Reagents/Ligands in Asymmetric Catalysis

The efficacy of this compound as a chiral auxiliary is best understood through a comparative lens, juxtaposing its performance with other established chiral auxiliaries in various enantioselective transformations. The choice of an auxiliary is often dictated by factors such as the desired stereochemical outcome (diastereoselectivity and enantioselectivity), chemical yield, reaction conditions, and the ease of auxiliary cleavage. The oxazolidinone framework, popularized by David A. Evans, serves as a benchmark in asymmetric synthesis. wikipedia.orgsantiago-lab.com These auxiliaries are renowned for their high levels of stereocontrol in reactions like aldol additions, alkylations, and Diels-Alder reactions. researchgate.netsci-hub.se

The primary function of a chiral auxiliary is to be temporarily incorporated into a substrate, control the stereochemical course of a reaction, and then be removed. wikipedia.org The substituent on the nitrogen atom of the oxazolidinone ring, in this case, the benzoyl group, plays a critical role in modulating the electronic and steric environment around the reactive center, thereby influencing the stereochemical outcome.

Comparison in Aldol Reactions

Asymmetric aldol reactions are powerful carbon-carbon bond-forming reactions, and chiral auxiliaries are frequently employed to control their stereochemistry. researchgate.net Evans' oxazolidinones are considered a gold standard for achieving high diastereoselectivity in aldol reactions. sci-hub.se Typically, the boron enolates of N-propionyl oxazolidinones react with aldehydes to furnish the 'Evans syn' aldol adduct with high selectivity. scielo.org.mx

A comparative study involving N-propionyl derivatives of different auxiliaries highlights the subtle yet significant impact of the auxiliary's structure. For instance, in reactions with benzaldehyde, different diastereomeric excesses (d.e.) are observed, underscoring the influence of the auxiliary's backbone on stereoselectivity. kau.edu.sa

Sulfur-containing analogs, such as N-acyl thiazolidinethiones and oxazolidinethiones, present an interesting point of comparison. scielo.org.mx These auxiliaries have proven to be particularly effective in aldol-type reactions where the N-acyl group is an acetyl, a transformation that is often challenging for standard oxazolidinones. scielo.org.mx Furthermore, by modifying the reaction conditions—specifically the choice of Lewis acid and base—it is possible to access both 'Evans syn' and 'non-Evans syn' aldol products from the same enantiomer of a thiazolidinethione or oxazolidinethione auxiliary. scielo.org.mx This offers a level of stereochemical flexibility not always achievable with standard oxazolidinones.

| Chiral Auxiliary Type | Key Features & Performance | Typical Selectivity | Reference |

|---|---|---|---|

| N-Acyl Oxazolidinones (Evans Type) | Gold standard for 'syn'-aldol products. High diastereoselectivity via boron enolates. The benzoyl group can influence enolate geometry and reactivity. | High (often >95:5 d.r. for 'Evans syn') | sci-hub.sescielo.org.mx |

| N-Acyl Thiazolidinethiones | Effective for N-acetyl aldol reactions. Can provide 'non-Evans syn' products by altering conditions (e.g., using TiCl₄ and (-)-sparteine). | High (97:3 to >99:1 for 'Evans syn' with specific conditions) | scielo.org.mxscielo.org.mx |

| Camphorsultam (Oppolzer's Sultam) | Known for providing high levels of asymmetric induction, sometimes superior to oxazolidinones in achieving single asymmetric induction. | Significant (2S,3R)-selectivity in certain reactions. | wikipedia.org |

| Borneol-Derived Oxazolidin-2-ones | Stereochemical outcome is dependent on the aldehyde used, with varying diastereomeric excesses reported for reactions with benzaldehyde and isobutyraldehyde. | Variable (e.g., 26% d.e. with acetaldehyde) | kau.edu.sa |

Comparison in Diels-Alder Reactions

The Diels-Alder reaction is a cornerstone of organic synthesis for constructing six-membered rings. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition. The performance of this compound derivatives in this context has been evaluated against other acyloxyacryloyl oxazolidinones.

A study on the Lewis acid-promoted asymmetric Diels-Alder reaction of various 3-(acyloxy)acryloyl oxazolidinones with cyclopentadiene revealed that the nature of the acyl group significantly impacts both yield and diastereoselectivity. rsc.org While simple 3-alkyl substituted acryloyl oxazolidinone dienophiles are known to be highly diastereoselective, heteroatom-containing variants can be less reactive. rsc.org In this context, the use of a 3-(4-methoxybenzoyl)acryloyl oxazolidinone in the presence of diethylaluminum chloride (Et₂AlCl) provided the desired endo cycloadduct with excellent diastereoselectivity and yield. rsc.org This highlights how the electronic properties of the benzoyl moiety can be fine-tuned to optimize the reaction outcome. Other Lewis acids like SnCl₄ also provided excellent selectivity but in lower yields. rsc.org

| Dienophile (Acyl Group) | Lewis Acid | Yield (%) | endo:exo Ratio | Reference |

|---|---|---|---|---|

| 3-(Acetoxy)acryloyl | Et₂AlCl | 75 | 96:4 | rsc.org |

| 3-(Isobutyryloxy)acryloyl | Et₂AlCl | 58 | 96:4 | rsc.org |

| 3-(Benzoyloxy)acryloyl | Et₂AlCl | 85 | 97:3 | rsc.org |

| 3-(4-Methoxybenzoyl)acryloyl | Et₂AlCl | 98 | 98:2 | rsc.org |

| 3-(4-Methoxybenzoyl)acryloyl | SnCl₄ | 27 | >99:1 | rsc.org |

Comparison in Alkylation and Other Reactions

In the synthesis of enantiopure α,α-dialkylated α-amino acids, 3-benzoyl-oxazolidin-5-ones have also been studied. A direct comparison showed that 3-benzoyl-2-isopropyl-4-alkyloxazolidin-5-ones are as efficient as the corresponding, more sterically demanding, tert-butyl analogs. semanticscholar.org Crucially, the isopropyl-derived auxiliaries are more economical, which is a significant consideration for large-scale synthesis. semanticscholar.org This demonstrates that the benzoyl group is compatible with different alkyl substituents at the C2 position of the oxazolidinone ring, offering a balance of high efficiency and cost-effectiveness. semanticscholar.org

The benzoyl group at the N3 position, combined with a substituent at C2, creates a defined chiral environment that directs incoming electrophiles to the face opposite the C2 substituent, leading to high enantiopurity in the final product. iucr.org

Advanced Spectroscopic and Computational Analysis for Mechanistic Elucidation and Structural Insight

X-ray Crystallography for Absolute Configuration, Conformational Analysis, and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline compounds, providing unequivocal proof of absolute configuration and detailed insights into conformational preferences and intermolecular forces. nih.gov

For N-acyl oxazolidinones, including the 3-benzoyl derivative, single-crystal X-ray diffraction (XRD) is crucial. nih.gov The non-planar structure of 3-Benzoyl-1,3-oxazolidin-2-one has been confirmed through these studies. researchgate.net The oxazolidinone ring typically adopts an envelope conformation. researchgate.netresearchgate.net In some derivatives, this can be a distorted boat conformation. The spatial arrangement and absolute configuration of chiral centers can be precisely determined. For instance, in derivatives with stereogenic centers, the absolute configuration, such as (4S), has been unequivocally confirmed. researchgate.netresearchgate.net The benzyl (B1604629) group at a chiral center might occupy a pseudo-axial position. researchgate.net

Analysis of crystal packing reveals the nature of intermolecular interactions. While some simple N-acyl oxazolidinones exhibit negligible intermolecular interactions researchgate.netmdpi.com, others are stabilized by weak intermolecular C—H⋯O hydrogen bonds, which can connect molecules into helical structures. researchgate.netresearchgate.net These interactions are vital in understanding the properties of the crystalline solid. mdpi.com

Crystallographic data for related N-acyl oxazolidinones are summarized below, illustrating common structural features.

| Compound | Crystal System | Space Group | Key Geometric Parameters | Ref |

| 3-Acetyloxazolidin-2-one | Monoclinic | Pn | a = 6.9924(9) Å, b = 5.1635(4) Å, c = 8.1820(10) Å, β = 108.8310(14)° | mdpi.com |

| 3-Acetyloxazolin-2-one | Orthorhombic | Pbca | a = 6.8375(6) Å, b = 12.0213(10) Å, c = 14.2226(13) Å | mdpi.com |

| (2Z)-2-[3-(4-methoxybenzoyl)-4,4-dimethyl-1,2,-oxazolidin-2-ylidene]-1-(4-methoxyphenyl)ethanone | Monoclinic | P21/c | a = 20.9410(11) Å, b = 8.7523(5) Å, c = 21.2291(9) Å, β = 93.529(3)° | mdpi.com |

| (4S)-4-Benzyl-N-{[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]sulfonyl}-2-oxo-1,3-oxazolidine-3-carboxamide | Monoclinic | P21 | a= 10.4262 (3) Å, b= 9.7171 (2) Å, c= 10.7402 (2) Å, β = 101.504 (2)° | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment, Dynamic Studies, and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound and its analogues in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the molecular framework and the assignment of stereochemistry. researchgate.netclockss.org

In ¹H NMR spectra of N-acyl oxazolidinones, the chemical shifts (δ) and coupling constants (J) of the oxazolidinone ring protons are particularly informative. For example, in a chiral derivative like (4R)-3-Benzoyl-4-isopropyl-2-oxazolidinone, the protons of the isopropyl group and the ring methine proton provide distinct signals that are sensitive to the stereochemistry. lookchem.com Two-dimensional NMR techniques, such as HMBC, are used to assign the signals of benzoyl groups by identifying correlations between the carbonyl carbon and the ortho- and meta-protons of the phenyl ring. redalyc.org

¹³C NMR spectroscopy complements the proton data, with the carbonyl carbons of the oxazolidinone ring and the benzoyl group showing characteristic chemical shifts. clockss.org For instance, in this compound derivatives, the amide carbonyl typically appears around 170 ppm, while the oxazolidinone carbonyl is found near 153 ppm. amazonaws.com

The following table presents typical NMR data for related N-acyl oxazolidinone structures.

| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) | Ref |

| (4R)-3-Benzoyl-4-isopropyl-2-oxazolidinone | ¹³C | CDCl₃ | 169.82, 153.73, 133.29, 132.30, 129.04, 127.85, 63.48, 58.63, 28.34, 17.82, 15.07 | lookchem.com |

| 3-(4-Bromophenylacetyl)-oxazolidin-2-one | ¹³C | CDCl₃ | 170.7, 153.4, 132.4, 131.6, 131.5, 121.3, 62.0, 42.6, 40.5 | amazonaws.com |

| (4S,5R)-3-Benzoyl-4-methyl-5-phenyl-1,3-oxazolidin-2-one | ¹H | CDCl₃ | 7.95-7.92 (m, 2H), 7.64-7.27 (m, 8H), 5.82 (d, J = 7.2 Hz, 1H), 4.82 (quint, J = 6.8 Hz, 1H), 0.94 (d, J = 6.8 Hz, 3H) | rsc.org |

| 1-(4-chlorophenyl)-2-((S)-2-oxo-4-phenyloxazolidin-3-yl)ethan-1-one | ¹H | CDCl₃ | 7.91 (d, J = 8.6 Hz, 2H), 7.48-7.29 (m, 7H), 5.51 (dd, J = 8.8, 3.8 Hz, 1H), 5.14 (d, J = 17.8 Hz, 1H), 4.96 (d, J = 17.8 Hz, 1H), 4.73 (t, J = 8.8 Hz, 1H), 4.34 (dd, J = 8.8, 3.8 Hz, 1H) | rsc.org |

Mass Spectrometry (HRMS-ESI, EIMS) and Chromatographic Techniques (GC, HPLC with Chiral Columns) for Reaction Monitoring, Purity, and Product Characterization

Mass spectrometry (MS) and chromatography are essential tools for identifying reaction products, assessing purity, and separating enantiomers of chiral this compound derivatives.

High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), provides highly accurate mass measurements, which are used to determine the elemental composition of a molecule. clockss.orgub.edu This is critical for confirming the identity of newly synthesized compounds. beilstein-journals.org Electron Ionization Mass Spectrometry (EIMS) provides characteristic fragmentation patterns that can aid in structural elucidation. nih.gov For some N-acyl oxazolidinones, a common fragment ion is observed at m/z 105, corresponding to the benzoyl cation (PhCO⁺). lookchem.comnih.gov

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to separate components of a mixture, allowing for reaction monitoring and purity assessment. acs.orgacs.org When equipped with chiral stationary phases (chiral columns), HPLC and GC can be used to separate enantiomers and determine the enantiomeric excess (ee) of a chiral product, which is a critical measure of the success of an asymmetric synthesis. williams.edu

| Technique | Application | Analyte Example | Key Findings | Ref |

| HRMS-ESI | Molecular Formula Determination | C₂₆H₂₄NO₂ | Calculated m/z [M+H]⁺ 382.1807, Found 382.1808 | clockss.org |

| HRMS-ESI | Molecular Formula Determination | C₁₁H₁₁BrNO₃ | Calculated m/z [M+H]⁺ 283.9917, Found 283.9919 | amazonaws.com |

| GC-MS | Structural Identification | 3-Benzoyl-2-t-butyl-4-isopropyl-4-methyl-oxazolidin-5-one | Top peak at m/z 105 | nih.gov |

| Chiral GC | Enantiomeric Purity | Alkylated oxazolidinone product | Resolution of enantiomers to determine diastereomeric purity of starting material | williams.edu |

| HPLC | Purity and Separation | N-acyl oxazolidinone derivatives | Used for product purification via flash column chromatography | rsc.org |

| LCMS | Reaction Monitoring/Product Characterization | Products from cleavage of oxazolidinones | Analysis of reaction mixtures | researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Analysis in Research Contexts

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound and its derivatives, IR spectroscopy is particularly useful for confirming the presence of the characteristic carbonyl groups. rsc.orgub.edu

The N-acyl oxazolidinone scaffold features two distinct carbonyl groups: the urethane (B1682113) (or carbamate) carbonyl within the oxazolidinone ring and the amide carbonyl of the N-benzoyl group. These groups give rise to strong absorption bands in the IR spectrum, typically in the region of 1680-1800 cm⁻¹. The exact positions of these bands can be influenced by the molecular environment and substituents. For example, the oxazolidinone ring carbonyl often appears at a higher wavenumber (around 1770 cm⁻¹) compared to the N-benzoyl carbonyl (around 1690 cm⁻¹). amazonaws.comethz.ch The presence and position of these bands provide direct evidence for the integrity of the N-acyl oxazolidinone structure. researchgate.net

The table below lists characteristic IR absorption bands for some N-acyl oxazolidinones.

| Compound | IR Bands (cm⁻¹) | Functional Group Assignment | Ref |

| 3-(4-Bromophenylacetyl)-oxazolidin-2-one | 1778, 1698 | C=O (oxazolidinone), C=O (amide) | amazonaws.com |

| 3-(Cyclopropylcarbonyl)oxazolidin-2-one | 1758, 1686 | C=O (oxazolidinone), C=O (amide) | amazonaws.com |

| Benzyl pivaloylcarbamate | 1772, 1687 | C=O (carbamate), C=O (amide) | sciforum.net |

| Phenyl acetylcarbamate | 1769, 1704 | C=O (carbamate), C=O (amide) | sciforum.net |

Optical Rotation Measurements for Enantiomeric Purity Determination

Optical rotation is a physical property of chiral molecules that causes the plane of polarized light to rotate. The magnitude and direction of this rotation are measured using a polarimeter. For chiral derivatives of this compound, measuring the specific rotation ([α]) is a traditional and accessible method to assess enantiomeric purity. rsc.org

The enantiomeric purity, often expressed as enantiomeric excess (ee), can be calculated if the specific rotation of the enantiomerically pure compound is known. thieme-connect.de While chromatographic methods like chiral HPLC or GC provide a more direct and often more accurate determination of ee, polarimetry remains a valuable tool for routine analysis and for compounds where chiral chromatography methods have not been developed. williams.eduthieme-connect.de It is frequently used to confirm the stereochemical outcome of asymmetric reactions involving N-acyl oxazolidinone chiral auxiliaries.

| Compound | Specific Rotation [α]D | Conditions | Ref |

| (4R)-3-Benzoyl-4-isopropyl-2-oxazolidinone | -59.6 | c 0.99, AcOEt | lookchem.com |

| (S)-3-Benzoyl-4-isopropyl-2-oxazolidinone | +75.9 | c 0.94, AcOEt | lookchem.com |

| (4R,5S)-3-Benzoyl-4-methyl-5-phenyl-1,3-oxazolidin-2-one | -45.6 | c 1.0, CHCl₃ | rsc.org |

| (S)-1-(4-chlorophenyl)-2-(2-oxo-4-phenyloxazolidin-3-yl)ethan-1-one | +117.8 | c 1.0, CHCl₃ | rsc.org |

Computational Chemistry and Molecular Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating the reactivity and properties of molecules like this compound. DFT calculations can provide detailed insights into reaction mechanisms, transition state geometries, and energy profiles, complementing experimental findings. beilstein-journals.org

In the context of reactions involving N-acyl oxazolidinones, DFT has been used to elucidate the mechanisms of cycloaddition reactions, predicting that they may proceed via an asynchronous concerted pathway. beilstein-journals.org Calculations can determine the relative energies of different transition states (TS), helping to explain or predict the stereochemical outcome of a reaction. For example, DFT calculations can model the deprotonation of an N-acyl oxazolidinone and the subsequent reaction of the enolate, providing energy diagrams for different reaction pathways. These models help to understand the role of catalysts and reagents in controlling reactivity and selectivity. beilstein-journals.org The calculated structures and energies of intermediates and transition states offer a molecular-level understanding that is often inaccessible through experimental methods alone.

Transition State Modeling and Prediction of Stereoselectivity

The stereochemical outcome of reactions employing chiral auxiliaries like this compound is fundamentally governed by the geometry and relative energies of diastereomeric transition states. Computational modeling has become an indispensable tool for elucidating these pathways and predicting stereoselectivity with remarkable accuracy.

In asymmetric reactions such as aldol (B89426), Michael, and Diels-Alder additions, the N-acyl oxazolidinone auxiliary directs the approach of the reacting species. Transition state models are often based on the principles of steric hindrance and electronic interactions, with chelation playing a pivotal role. For instance, in metal-mediated reactions (e.g., involving titanium, boron, or iron), the Lewis acidic metal center coordinates to both the carbonyl oxygen of the oxazolidinone ring and the carbonyl oxygen of the N-acyl group. This coordination creates a rigid, chelated assembly that locks the conformation of the enolate.

A prominent example is the Diels-Alder reaction between 3-acryloyl-1,3-oxazolidin-2-one and cyclopentadiene (B3395910), catalyzed by a chiral Fe(III) bis(oxazoline) complex. rsc.org The catalyst is believed to form a square-planar geometry, leading to a predominant axial-equatorial chelate of the dienophile. rsc.org This chelation forces the dienophile to adopt a specific conformation, exposing one face to the diene and effectively shielding the other, which rationalizes the high endo selectivity observed. rsc.org

Similarly, in aldol additions involving chlorotitanium enolates, the stereoselectivity is explained through a non-chelated transition state. scielo.org.mx The facial selectivity arises from the steric hindrance imposed by the substituent on the chiral auxiliary, which directs the approach of the aldehyde. scielo.org.mx Computational models, such as those using force fields based on MM2 or ab initio calculations, can quantitatively predict the Si:Re selectivity for these reactions. scielo.br These models have identified factors like the conformational rigidity of the boron-ligand and the relative orientation of ligands as crucial for high stereoselectivity. scielo.br

Theoretical calculations have also been used to rationalize the exo-selectivity in certain 1,3-dipolar cycloaddition reactions. nih.gov The preference for the exo-adduct was explained by a transition state model involving chelation between a lithium cation, the N-benzoyl carbonyl group, and the azomethine ylide. nih.gov This model highlights the critical role of the benzoyl group in organizing the transition state assembly.

Table 1: Predicted vs. Experimental Stereoselectivity in Reactions with N-Acyl Oxazolidinones

| Reaction Type | Chiral Auxiliary System | Predicted Outcome/Model | Experimental Selectivity (dr or ee) | Reference |

| Diels-Alder | 3-Acryloyl-1,3-oxazolidin-2-one + Fe(III)-bis(oxazoline) | endo selectivity via axial-equatorial chelate | endo/exo = 96:4, 82% ee | rsc.org |

| Aldol Addition | N-Propionyl-4(S)-benzyl-1,3-thiazolidin-2-one + TiCl4/DIPEA | 'Evans syn' via non-chelated transition state | 73:27 to 97:3 dr | scielo.org.mx |

| 1,3-Dipolar Cycloaddition | N-Acyl oxazolidinone + Azomethine ylide (LiBr/DBU) | exo-adducts via Li+ chelation model | High diastereoselectivity for exo product | nih.gov |

| Aldol Addition | Ketone-derived enol borinates | Si:Re selectivity based on MM2 force field model | Good correlation with experimental syn/anti ratios | scielo.br |

Conformational Analysis and Stereochemical Rationalization of Chiral Induction

The efficacy of this compound as a chiral auxiliary is intrinsically linked to its conformational preferences. The predictable stereochemical induction arises from a well-defined, low-energy conformation that effectively shields one face of the attached prochiral enolate or dienophile.

The key to this chiral induction lies in the conformational relationship between the oxazolidinone ring and the N-benzoyl group. X-ray crystal structure analysis of related N-acyl oxazolidinones reveals that the N-acyl group typically adopts a conformation where its carbonyl dipole is oriented anti-parallel to the dipole of the ring carbonyl (C=O at the 2-position). semanticscholar.org This arrangement minimizes dipole-dipole repulsion. Furthermore, in the case of Z-enolates derived from these auxiliaries, the substituent on the oxazolidinone ring (e.g., a benzyl or isopropyl group at C4) sterically directs the N-acyl-enolate moiety to occupy a specific space.

This fixed conformation creates a distinct steric environment. One face of the enolate double bond is effectively blocked by the substituent at the C4 position of the oxazolidinone ring, while the other face remains exposed for electrophilic attack. In chelated transition states, coordination of a Lewis acid to both carbonyl oxygens further restricts conformational freedom, enhancing the facial bias. Studies on Michael addition reactions have highlighted that the conformational homogeneity of 3-(trans-enoyl)oxazolidin-2-ones contributes to their high reactivity and diastereoselectivity. acs.org

Computational studies have been employed to rationalize the stereochemical outcomes based on these conformational features. scielo.br For instance, force field models can evaluate the energies of different transition state conformations, confirming that the lowest energy pathway corresponds to the experimentally observed product. scielo.br The stereoselectivity in these systems is often so high that it can be considered a case of electron donor-acceptor attractive interaction-controlled face diastereoselectivity. acs.org The steric bulk of substituents on the reacting partners is a determining factor, but electronic properties can also play a dominant role in controlling facial diastereoselectivity. acs.org

Table 2: Conformational Features of N-Acyl Oxazolidinones

| Feature | Description | Consequence for Stereoselectivity | Reference |

| Dipole Alignment | The N-acyl carbonyl dipole is typically anti-parallel to the ring carbonyl dipole. | Minimizes electrostatic repulsion, stabilizing a specific conformation. | semanticscholar.org |

| Steric Shielding | The substituent at the C4 position of the oxazolidinone ring blocks one face of the enolate. | Forces the electrophile to approach from the less hindered face, dictating absolute stereochemistry. | scielo.org.mxnih.gov |

| Conformational Rigidity | Chelation with Lewis acids (e.g., B, Ti, Fe) locks the C(acyl)-N bond rotation. | Reduces the number of accessible transition states, increasing the energy difference between diastereomeric pathways and enhancing selectivity. | rsc.orgscielo.br |

| Conformational Homogeneity | The molecule predominantly exists in a single, low-energy conformation. | Leads to higher reactivity and more predictable, often complete, diastereoselectivity. | acs.org |

Theoretical Studies of Structure-Reactivity Relationships in Chiral Auxiliary Design

Theoretical and computational studies are crucial for understanding the fundamental principles that govern the performance of chiral auxiliaries, enabling the rational design of new and more efficient reagents. For the 1,3-oxazolidinone class of auxiliaries, these studies explore the intricate relationship between molecular structure, reactivity, and stereoselectivity.

Computational models have shown that the effectiveness of a chiral auxiliary depends on several factors, including its conformational rigidity and the electronic nature of its substituents. scielo.br A well-designed auxiliary should possess a conformationally "locked" structure to minimize the population of non-selective transition states. scielo.br Theoretical models have been used to design new chiral boron ligands by identifying systems that are conformationally restricted, leading to improved stereocontrol. scielo.br

Structure-reactivity studies have also been performed on heterocyclic analogs of ceramide, including 3-benzoyl-4-(1-hydroxy-2-enyl)-oxazolidin-2-ones. bioorg.org These investigations revealed that biological activity is highly sensitive to the structure of the carbon chains attached to the oxazolidinone core, demonstrating a clear structure-activity relationship. bioorg.org Such studies, while focused on biological outcomes, provide valuable data on how structural modifications influence molecular interactions, a principle that is directly applicable to the design of auxiliaries for asymmetric synthesis.

Furthermore, research into fluorous oxazolidinone chiral auxiliaries exemplifies the power of theoretical design principles. collectionscanada.gc.ca These auxiliaries were developed by incorporating a perfluoroalkyl chain, which allows for simplified purification via fluorous solid-phase extraction without compromising the stereodirecting ability of the oxazolidinone core. collectionscanada.gc.ca The design process required an extensive study of the reactivity and stereoselectivity to ensure the new auxiliaries were effective alternatives to standard, non-fluorous versions. collectionscanada.gc.ca These efforts demonstrate a cycle of design, synthesis, and theoretical/empirical evaluation that pushes the boundaries of chiral auxiliary development. The ultimate goal is to create auxiliaries that are not only highly selective but also easily attached, cleaved, and recycled.

Table 3: Key Principles in Chiral Auxiliary Design from Theoretical Studies

| Design Principle | Theoretical Basis | Impact on Auxiliary Performance | Reference |

| Conformational Rigidity | Minimizing the number of low-energy conformations reduces the potential for competing reaction pathways. | Enhances stereoselectivity by increasing the energy gap between diastereomeric transition states. | scielo.br |

| Steric and Electronic Tuning | Altering substituents on the auxiliary modifies the steric and electronic environment of the reaction center. | Allows for fine-tuning of both reactivity and the sense of stereoinduction (syn vs. anti). | acs.orgbioorg.org |

| Chelation Control | Incorporating atoms capable of forming rigid, multi-point chelates with Lewis acids. | Creates a well-defined and predictable transition state geometry, leading to high levels of stereocontrol. | rsc.orgnih.gov |

| Facilitated Purification | Attaching functional groups (e.g., fluorous tags) that do not interfere with stereocontrol. | Improves practical utility by simplifying product isolation and auxiliary recycling. | collectionscanada.gc.ca |

Emerging Trends and Future Research Directions

The field of asymmetric synthesis continues to evolve, and 3-benzoyl-1,3-oxazolidin-2-one and its related chiral auxiliaries are at the forefront of this advancement. rsc.orgwikipedia.org Current research is focused on enhancing the efficiency, sustainability, and scope of these powerful synthetic tools. Key emerging trends include the development of novel, more effective analogs, integration with green chemistry principles, deeper mechanistic understanding, exploration of new catalytic roles, and application in the synthesis of highly complex molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing enantiomerically pure 3-Benzoyl-1,3-oxazolidin-2-one derivatives?

- Methodological Answer : A room-temperature protocol using triethylamine (Et₃N) and lithium chloride (LiCl) enables efficient acylation of oxazolidinones with enoyl chlorides, achieving yields >90% (e.g., synthesis of N-propanoyl derivatives via dropwise addition of acyl chlorides under inert conditions) . Chiral auxiliary strategies, such as those employing (S)-4-benzyl-oxazolidinones, are critical for stereochemical control, as demonstrated in Ti(IV)-mediated enolate chemistry .

Q. How can X-ray crystallography validate the stereochemical configuration of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (SHELX-2018 suite) provides high-resolution structural data. For example, fluorinated oxazolidinones (e.g., C₁₈H₁₄F₁₃NO₂) were resolved using SHELXTL for space group determination and ORTEP-3 for graphical representation of thermal ellipsoids . Key metrics include R-factor <0.08 and data-to-parameter ratios >12:1 .

Q. What spectroscopic techniques are essential for characterizing this compound intermediates?

- Methodological Answer :

- ¹H/¹³C NMR : Assign diastereotopic protons (e.g., CH₂ groups in 4-benzyl derivatives) and confirm acylated nitrogen environments (δ ~174 ppm for carbonyls) .

- IR : Detect oxazolidinone carbonyl stretches at 1770–1700 cm⁻¹ and benzoyl C=O at ~1680 cm⁻¹ .

- HRMS : Validate molecular formulas (e.g., [M+Na]⁺ for C₁₃H₁₅NNaO₃ with <2 ppm error) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during asymmetric Diels–Alder reactions involving 3-Benzoyl-oxazolidinone dienophiles?

- Methodological Answer : Exo-diastereoselectivity (>20:1) is achieved using tert-butyl-substituted oxazolidinones (e.g., (2S)-N-benzoyl-2-tert-butyl-4-methylene-1,3-oxazolidin-5-one). Computational modeling (DFT) and NOESY NMR help rationalize steric effects and transition-state geometries . Conflicting results may arise from solvent polarity or competing π-stacking interactions, necessitating controlled solvent screens (e.g., CH₂Cl₂ vs. THF) .

Q. What strategies mitigate racemization during nucleophilic hydroxymethylation of 3-Benzoyl-oxazolidinone enolates?

- Methodological Answer : Lithiated 3-methylthiomethyl-oxazolidinones (e.g., derived from Boc-valine) enable enantioselective aldehyde additions (dr >95:5) via in situ trapping of adducts as N,S-acetals. Cleavage under mild acidic conditions (e.g., HCl/MeOH) recovers the chiral auxiliary without racemization .

Q. How do electronic effects of substituents on the benzoyl group influence the reactivity of this compound in photochemical rearrangements?

- Methodological Answer : Electrochemical studies show electron-withdrawing groups (e.g., Cl, CF₃) accelerate benzoxazinone formation via stabilized radical intermediates. Cyclic voltammetry (CV) at Pt electrodes in acetonitrile reveals oxidation potentials correlating with Hammett σ values (R² >0.95) . Competing pathways (e.g., dimerization vs. ring contraction) are analyzed using HPLC-MS kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.